3-(3-Chloro-4-fluorophenyl)picolinic acid
Description
3-(3-Chloro-4-fluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H7ClFNO2 and a molecular weight of 251.64 g/mol
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO2/c13-9-6-7(3-4-10(9)14)8-2-1-5-15-11(8)12(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQGYMYTPBQPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)picolinic acid typically involves the reaction of 3-chloro-4-fluorophenylboronic acid with picolinic acid under specific conditions. The reaction is often catalyzed by palladium and involves a Suzuki-Miyaura coupling reaction . The reaction conditions include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures, typically around 100°C, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-(3-Chloro-4-fluorophenyl)picolinic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the chloro and fluoro substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound. It has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)picolinic acid involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. For example, it has been shown to interact with zinc finger proteins, disrupting their structure and function . This interaction can lead to the inhibition of viral replication and modulation of immune responses.
Comparison with Similar Compounds
3-(3-Chloro-4-fluorophenyl)picolinic acid can be compared with other similar compounds, such as:
3-Chloro-4-fluorophenylboronic acid: Similar in structure but differs in its boronic acid functional group.
6-Chloro-3-fluoropicolinic acid: Similar in structure but differs in the position of the chloro and fluoro substituents.
3-Chloro-6-pyrazolyl-2-picolinic acid: Similar in structure but contains a pyrazolyl ring.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 3-(3-Chloro-4-fluorophenyl)picolinic acid.
Biological Activity
3-(3-Chloro-4-fluorophenyl)picolinic acid (CAS No. 1262000-65-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
3-(3-Chloro-4-fluorophenyl)picolinic acid features a picolinic acid backbone substituted with a chloro and a fluorine atom on the phenyl ring. Its molecular formula is C_11H_8ClFNO_2, and it has a molecular weight of approximately 239.64 g/mol. The presence of these substituents may enhance its biological activity by influencing its interaction with various biological targets.
The biological activity of 3-(3-Chloro-4-fluorophenyl)picolinic acid is primarily attributed to its role as an enzyme inhibitor. Research indicates that it can inhibit specific enzymes involved in metabolic pathways, which may contribute to its potential therapeutic effects. The compound's binding affinity to target proteins is likely influenced by the electronic properties imparted by the chloro and fluorine substituents, enhancing its specificity and potency.
Biological Activities
1. Anticancer Activity
Studies have shown that 3-(3-Chloro-4-fluorophenyl)picolinic acid exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a chemotherapeutic agent. In vitro assays indicate that the compound can induce apoptosis in cancer cells, leading to reduced cell viability.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several bacterial strains. In vitro tests reveal that it possesses inhibitory effects on gram-positive and gram-negative bacteria, indicating its potential as an antibacterial agent.
3. Neuroprotective Effects
Recent studies suggest that 3-(3-Chloro-4-fluorophenyl)picolinic acid may have neuroprotective properties. It has been shown to modulate pathways associated with neurodegenerative diseases, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, 3-(3-Chloro-4-fluorophenyl)picolinic acid was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell proliferation with an IC50 value of approximately 5 μM .
Case Study 2: Antimicrobial Activity
A separate investigation reported the compound's effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 μg/mL . This suggests promising potential for development as an antibiotic.
Research Findings
Recent research has focused on structure-activity relationships (SAR) to optimize the biological efficacy of 3-(3-Chloro-4-fluorophenyl)picolinic acid. Modifications to the picolinic acid structure have yielded derivatives with enhanced potency against specific targets .
Data Table: Biological Activities Overview
| Activity Type | Effect | Assay Type | IC50/MIC Value |
|---|---|---|---|
| Anticancer | Induces apoptosis | MCF-7 Cell Line | ~5 μM |
| Antimicrobial | Inhibits bacterial growth | Broth Microdilution | 32-64 μg/mL |
| Neuroprotective | Modulates neurodegenerative pathways | In vitro assays | N/A |
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